Lipoxygenin

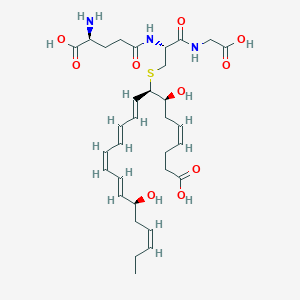

描述

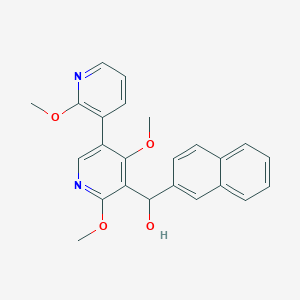

脂氧合酶抑制剂是一种非氧化还原类型的5-脂氧合酶抑制剂。 该化合物已被证实为Wnt信号通路的有力抑制剂,Wnt信号通路在各种发育过程和疾病中起着至关重要的作用 。 脂氧合酶抑制剂的结构特征是其3,5-取代的2,4-二甲氧基吡啶核心 。

作用机制

脂氧合酶抑制剂通过抑制5-脂氧合酶酶发挥作用。 这种抑制会破坏β-连环蛋白-5-脂氧合酶复合物的形成,导致细胞核中β-连环蛋白和5-脂氧合酶的水平降低 。 这种破坏会损害几个信号通路,包括Wnt、Hedgehog、TGF-β、活化素A和BMP信号通路 。

类似化合物:

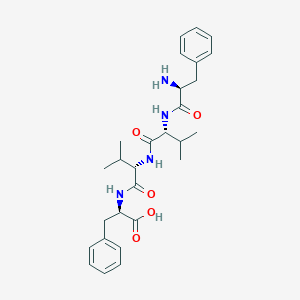

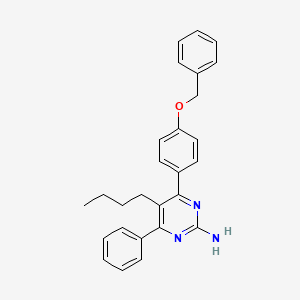

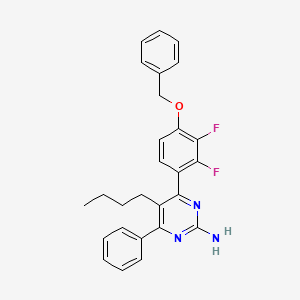

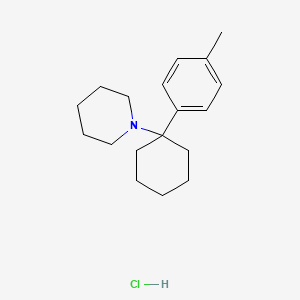

CJ-13,610: 另一种5-脂氧合酶抑制剂,在结构上与脂氧合酶抑制剂无关,但具有相似的抑制效果.

脂氧合酶抑制剂的独特性: 脂氧合酶抑制剂的独特性在于其非氧化还原抑制机制及其能够同时调节多个信号通路 。 与其他抑制剂不同,脂氧合酶抑制剂不会直接干扰β-连环蛋白,而是通过破坏其与5-脂氧合酶的复合物来降低其核水平 。

生化分析

Biochemical Properties

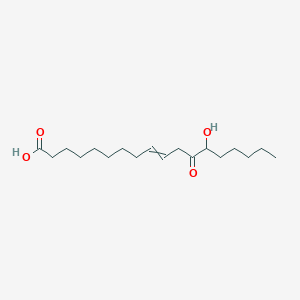

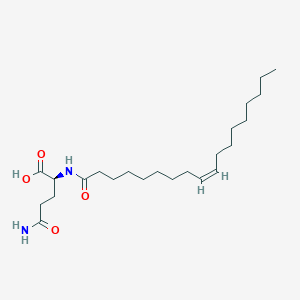

Lipoxygenin catalyzes the hydroperoxidation of polyunsaturated fatty acids (PUFAs) to form oxylipins . . It is known that these enzymes interact with a variety of biomolecules, including other enzymes and proteins, to carry out their functions.

Cellular Effects

The products of this compound activity, the oxylipins, have a wide range of effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, oxylipins can act as signaling molecules in inflammatory responses.

Molecular Mechanism

This compound exerts its effects at the molecular level through its enzymatic activity. It catalyzes the addition of oxygen to PUFAs in a regio- and stereo-selective manner . This results in the formation of hydroperoxy fatty acids, which can then be further metabolized to produce a variety of bioactive lipids.

Metabolic Pathways

This compound is involved in the metabolism of PUFAs. It interacts with these fatty acids to produce hydroperoxy fatty acids, which are then further metabolized to produce a variety of bioactive lipids . This can have effects on metabolic flux or metabolite levels.

准备方法

合成路线和反应条件: 脂氧合酶抑制剂的合成涉及在2,4-二甲氧基吡啶核心上的3和5位置进行取代。 脂氧合酶抑制剂的具体合成路线和反应条件在文献中没有得到广泛的记录。 通常,合成取代吡啶的通用方法涉及亲核芳香取代反应,通常使用卤代吡啶作为起始原料,并在受控条件下使用各种亲核试剂。

工业生产方法: 脂氧合酶抑制剂的工业生产方法在现有资料中没有明确说明。 类似化合物的规模化合成通常涉及优化反应条件以最大限度地提高产率和纯度,采用连续流动合成等技术,并使用催化剂来提高反应效率。

化学反应分析

反应类型: 脂氧合酶抑制剂由于其芳香性,主要发生取代反应。 它也可以参与氧化和还原反应,但这些反应不太常见。

常见试剂和条件:

取代反应: 通常涉及胺、硫醇或醇盐等亲核试剂。

氧化反应: 可能涉及过氧化氢或其他过氧化物等试剂。

还原反应: 可以使用硼氢化钠或氢化铝锂等还原剂进行。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以产生各种取代吡啶,而氧化和还原反应可以修饰连接到吡啶环上的官能团。

科学研究应用

脂氧合酶抑制剂在科学研究中具有几个重要的应用:

化学: 用作研究5-脂氧合酶抑制及其对各种信号通路的影響的工具.

生物学: 用于研究其在发育信号通路(包括Wnt、Hedgehog、TGF-β、活化素A和BMP信号通路)中的作用.

医学: 研究其在涉及5-脂氧合酶和Wnt信号通路的疾病(如癌症和炎症性疾病)中的潜在治疗应用.

工业: 在开发针对5-脂氧合酶和相关通路的新的药物方面具有潜在的应用。

相似化合物的比较

Uniqueness of this compound: this compound is unique due to its non-redox mechanism of inhibition and its ability to modulate multiple signaling pathways simultaneously . Unlike other inhibitors, this compound does not directly interfere with beta-catenin but instead reduces its nuclear levels by disrupting its complex with 5-lipoxygenase .

属性

IUPAC Name |

[2,4-dimethoxy-5-(2-methoxypyridin-3-yl)pyridin-3-yl]-naphthalen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-28-22-19(18-9-6-12-25-23(18)29-2)14-26-24(30-3)20(22)21(27)17-11-10-15-7-4-5-8-16(15)13-17/h4-14,21,27H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVNGDATIGOCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1C2=C(N=CC=C2)OC)OC)C(C3=CC4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)

![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)